Danielone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

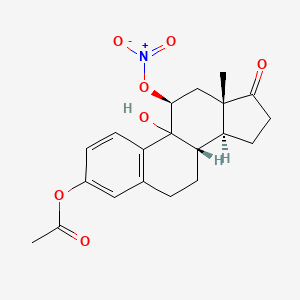

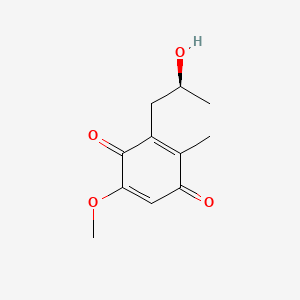

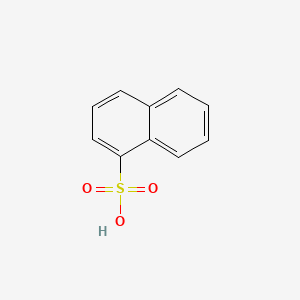

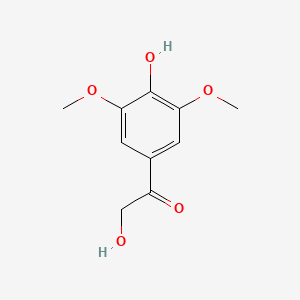

Danielone is an aromatic ketone that is 2-hydroxy-1-phenylethanone substituted by a hydroxy group at position 4 and methoxy groups at positions 3 and 5. It is a phytoalexin isolated from the papaya fruit and exhibits antifungal activity. It has a role as a phytoalexin, an antifungal agent and a plant metabolite. It is a dimethoxybenzene, a member of phenols, an aromatic ketone, a primary alcohol and a primary alpha-hydroxy ketone.

Danielone belongs to the class of organic compounds known as alkyl-phenylketones. These are aromatic compounds containing a ketone substituted by one alkyl group, and a phenyl group. Danielone exists as a solid, slightly soluble (in water), and a very weakly acidic compound (based on its pKa). Within the cell, danielone is primarily located in the cytoplasm. Outside of the human body, danielone can be found in fruits and papaya. This makes danielone a potential biomarker for the consumption of these food products.

Aplicaciones Científicas De Investigación

To provide a brief overview of the papers that might be of peripheral interest:

Participatory Design of DataONE : This paper discusses DataONE, a cyberinfrastructure platform developed to support data discovery and access across diverse data centers worldwide. It focuses on long-term, broad-scale, and complex questions in biological and environmental research, requiring massive amounts of diverse data (Michener et al., 2012).

Data Sharing by Scientists : This paper explores the current data sharing practices and perceptions among scientists, highlighting the barriers and enablers of data sharing in the context of scientific research (Tenopir et al., 2011).

Accelerating Transition to a Circular Economy in Plastics : This paper features a case study of Danone's commitment to a circular packaging economy, focusing on initiatives like reusable packaging solutions and recycling (Grégoire & Chauvelot, 2019).

Flavones and Diterpenes of Pamburus Missionis (Rutaceae) : This study presents the isolation of a new flavone and two diterpenes from the extracts of Pamburus missionis. One of the diterpenes has been identified as daniellic acid, which might be the closest connection to "Danielone" (Dreyer & Park, 1975).

Synthesis of Danielone (α-Hydroxyacetosyringone) : This paper describes the synthesis of α-Hydroxyacetosyringone, known as Danielone, from commercial acetosyringone (Luis & Andrés, 1999).

Propiedades

Número CAS |

90426-22-5 |

|---|---|

Nombre del producto |

Danielone |

Fórmula molecular |

C10H12O5 |

Peso molecular |

212.2 g/mol |

Nombre IUPAC |

2-hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)ethanone |

InChI |

InChI=1S/C10H12O5/c1-14-8-3-6(7(12)5-11)4-9(15-2)10(8)13/h3-4,11,13H,5H2,1-2H3 |

Clave InChI |

ZTBAPEIDNUHRNC-UHFFFAOYSA-N |

SMILES |

COC1=CC(=CC(=C1O)OC)C(=O)CO |

SMILES canónico |

COC1=CC(=CC(=C1O)OC)C(=O)CO |

melting_point |

145°C |

Otros números CAS |

90426-22-5 |

Descripción física |

Solid |

Sinónimos |

3',5'-dimethoxy-4'-hydroxy-(2-hydroxy)acetophenone danielone |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

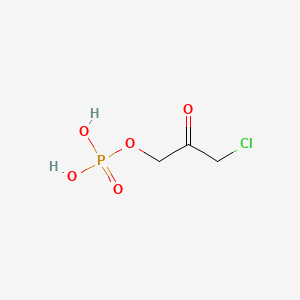

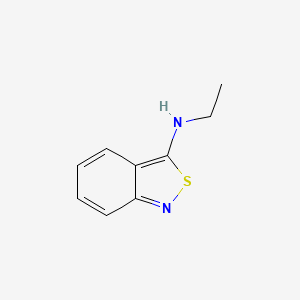

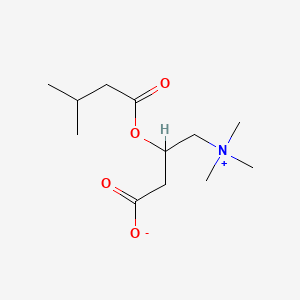

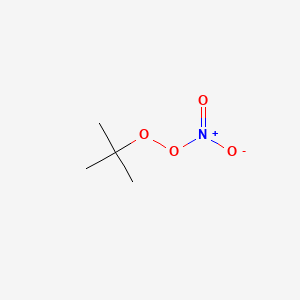

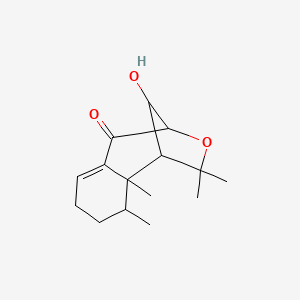

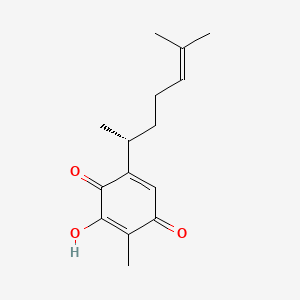

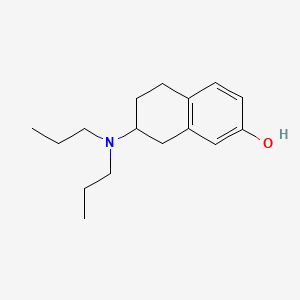

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.